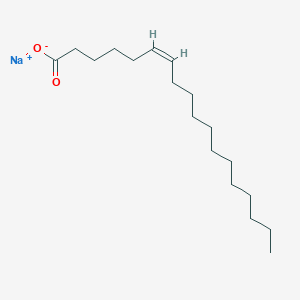

cis-6-Octadecenoic acid

Overview

Description

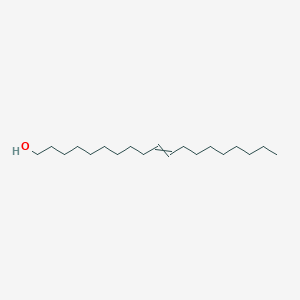

Cis-6-Octadecenoic acid, also known as Petroselinic acid, is a fatty acid with the molecular formula C18H34O2 . It has a molecular weight of 282.4614 .

Synthesis Analysis

Petroselinic acid can be synthesized from laballenic acid, which is often present in plant seed oils . A practical and effective synthesis of cis-11-Octadecenoic acid, a similar compound, has been reported using Wittig reaction with n-heptanal and 10-methoxycarbonyldecyltriphenylphosphonium bromide .Molecular Structure Analysis

The molecular structure of cis-6-Octadecenoic acid is available as a 2D Mol file . The IUPAC Standard InChI isInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12- . Physical And Chemical Properties Analysis

Cis-6-Octadecenoic acid has a molecular weight of 282.4614 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on ChemSpider .Scientific Research Applications

Source of Petroselinic Fatty Acid

Petroselinic fatty acid (PeFA) is considered a rare fatty acid and one of the most important fatty acids in the Apiaceae family . Its content varies depending on plant species, geographical origin, extraction method, ripeness, etc .

Biosynthesis

There is current knowledge about genes encoding biosynthesis, from the desaturation of 16:0-ACP to petroselinic acid stored in triacylglycerol in the seeds . Petroselinic acid is not related to the synthesis of ABA .

Biological Potentials

Several investigations showed that this fatty acid has a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities .

Cosmetics

In cosmetics, PeFA alone or in association with other active compounds has interesting applications as an anti-inflammatory agent for the treatment of skin, hair, and nail disorders .

Fermentation of New Sophorolipids

Petroselinic acid was used as a substrate for sophorolipid fermentation with a Starmerella bombicola lactone esterase overexpression (oe sble) strain .

Mimic Plant Uptake of Hydrophobic Organic Contaminants (HOCs)

A new type of composite membrane is introduced to mimic plant uptake of hydrophobic organic contaminants (HOCs) .

Safety and Hazards

Mechanism of Action

Target of Action

Petroselinic acid sodium salt, also known as sodium;(Z)-octadec-6-enoate or cis-6-Octadecenoic acid, is a monounsaturated omega-12 fatty acid . It has been found to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities

Mode of Action

It has been shown to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities . These effects suggest that petroselinic acid interacts with multiple targets in the body, leading to various changes at the cellular level.

Biochemical Pathways

Petroselinic acid is synthesized from the desaturation of 16:0-ACP to petroselinic acid stored in triacylglycerol in the seeds . This process involves several enzymes and biochemical pathways.

Result of Action

Petroselinic acid has been shown to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities . It has also been found to have significant effects against Porphyromonas gingivalis, a major periodontal pathobiont . These effects suggest that petroselinic acid can induce various molecular and cellular changes.

Action Environment

The action, efficacy, and stability of petroselinic acid can be influenced by various environmental factors. For instance, its content varies depending on plant species, geographical origin, extraction method, ripeness, etc

properties

IUPAC Name |

sodium;(Z)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b13-12-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAKLGDTIFZIV-USGGBSEESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-6-Octadecenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)